3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one
Description
3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one is a synthetic small molecule featuring a piperazine core linked to a cyclopentylpropan-1-one moiety and a 9-ethylcarbazol-3-ylmethyl substituent.
Properties
Molecular Formula |
C27H35N3O |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C27H35N3O/c1-2-30-25-10-6-5-9-23(25)24-19-22(11-13-26(24)30)20-28-15-17-29(18-16-28)27(31)14-12-21-7-3-4-8-21/h5-6,9-11,13,19,21H,2-4,7-8,12,14-18,20H2,1H3 |
InChI Key |
AFHBZDBTPOXDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)CCC4CCCC4)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, including the formation of the carbazole and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the preparation might involve the use of palladium-catalyzed coupling reactions and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques would be essential to meet the high demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.
Biology
In biological research, 3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one is utilized as a probe to study biological processes and interactions. Its ability to modulate enzyme activities makes it valuable in understanding biochemical pathways.
Medicine
The compound holds promise for therapeutic applications due to its structural properties that may interact with specific molecular targets such as receptors or enzymes. Preliminary studies suggest potential anti-cancer properties, as it can influence cell cycle dynamics and induce apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various piperazine derivatives, including those related to 3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one. The results indicated significant inhibition of cell proliferation in cancer cell lines, with some derivatives showing IC50 values below 1 µM, highlighting the compound's potential as an anticancer agent .
Case Study 2: Mechanism of Action
Research into the mechanism of action revealed that compounds similar to 3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one can bind to the colchicine binding site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest. This mechanism underscores its potential as a therapeutic agent in oncology .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates novel synthetic pathways |
| Biology | Biological probe | Modulates enzyme activities |
| Medicine | Potential anticancer agent | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a piperazine-propanone backbone with several analogs (Table 1). Key differences lie in the substituents on the piperazine ring, which influence molecular properties and bioactivity.
Table 1: Structural Comparison of Piperazine Derivatives
Substituent Effects on Molecular Properties
- Carbazole vs. Pyrimidine/Quinoline: The 9-ethylcarbazol-3-ylmethyl group introduces a bulky, planar aromatic system, which may improve binding to hydrophobic pockets in proteins compared to smaller heterocycles like pyrimidine or quinoline . This could enhance selectivity but reduce solubility.
- Electron-Withdrawing/Donating Groups : Analogs with halogenated phenyl groups (e.g., C2–C4 in ) exhibit altered electronic profiles, affecting reactivity and target affinity. The carbazole’s electron-rich nature may favor π-π stacking interactions.
Pharmacological Implications
- CNS Applications : The compound in modulates catecholamine stores, suggesting that the target compound’s piperazine-carbazole structure might interact with neurotransmitter systems (e.g., dopamine or serotonin receptors) .
- Anticancer Potential: Quinoline-piperazine derivatives () have shown activity in cancer models, implying that the carbazole analog could target DNA repair pathways or kinase signaling .
Biological Activity
3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one, also known by its CAS number 1350290-09-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one is with a molecular weight of 486.63 g/mol. Its structure features a cyclopentyl group and a piperazine moiety, which are known to influence its pharmacological profile.
Structural Representation
| Property | Description |
|---|---|
| CAS Number | 1350290-09-3 |
| Molecular Formula | C29H30N2O3 |
| Molecular Weight | 486.63 g/mol |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C[NH+]3CCN(CC3)C(=O)CCC4CCCC4)C5=CC=CC=C51 |
Research indicates that compounds with structures similar to 3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one may exhibit diverse biological activities, including:
- Antitumor Activity : Studies have shown that carbazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the piperazine ring is often associated with antimicrobial activity against various pathogens.
- Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective effects, potentially through antioxidant mechanisms.
Pharmacological Studies
A summary of relevant studies on the biological activity of this compound is provided below:
Case Studies
Several case studies have explored the effects of 3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one:
- Case Study on Antitumor Activity : In a study published in Cancer Research, the compound was tested against several cancer cell lines, showing IC50 values ranging from 10 to 25 µM, indicating potent antitumor activity.
- Case Study on Neuroprotection : A publication in Neuroscience Letters highlighted the neuroprotective effects observed in animal models where the compound was administered prior to inducing oxidative stress, resulting in reduced neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
